2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride
Description
2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride (CAS: 1803591-81-2) is an organic compound with the molecular formula C₉H₁₂Cl₂FN and a molecular weight of 224.1 g/mol. Its IUPAC name reflects a propan-2-amine backbone substituted with a 3-chloro-2-fluorophenyl group, forming a hydrochloride salt . The compound is typically stored as a powder at room temperature and is utilized in research settings, particularly in medicinal chemistry for drug discovery.
Properties
IUPAC Name |
2-(3-chloro-2-fluorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-9(2,12)6-4-3-5-7(10)8(6)11;/h3-5H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJZCCNYOAREIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
The preparation of 2-(3-chloro-2-fluorophenyl)propan-2-amine hydrochloride generally involves synthetic routes that introduce the amine functionality onto the substituted phenylpropane backbone, followed by conversion to the hydrochloride salt. While direct literature specifically naming this compound is limited, related synthetic methodologies for similar substituted phenylpropan-2-amines provide a foundation for understanding its preparation.
General Synthetic Strategy
The synthesis typically involves:
- Step 1: Formation of the substituted phenylpropan-2-one or related ketone intermediate bearing chloro and fluoro substituents on the aromatic ring.
- Step 2: Reductive amination or amination of the ketone intermediate to introduce the propan-2-amine moiety.
- Step 3: Conversion of the free amine to the hydrochloride salt for stabilization and purification.
Specific Synthetic Procedures
Reductive Amination Approach
A common approach to prepare substituted phenylpropan-2-amines involves reductive amination of the corresponding ketone intermediate with ammonia or an amine source, followed by reduction using hydride donors such as sodium cyanoborohydride or borane complexes.
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- Solvent: Methanol or ethanol
- Temperature: Ambient to 70 °C
- Reducing Agent: Sodium cyanoborohydride or borane–dimethyl sulfide complex
- Reaction Time: Several hours (typically 12 h)
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- The reaction mixture is diluted with water and extracted with organic solvents (e.g., ethyl acetate).
- The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The free amine is then converted to the hydrochloride salt by treatment with hydrogen chloride in dioxane or methanol at room temperature.
Halogenated Aromatic Substitution and Cross-Coupling
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Aromatic halogenation or substitution | Use of 3-chloro-2-fluorobenzene derivatives | Provides halogenated aromatic precursor |
| 2 | Reductive amination | Ketone intermediate + NH3 + NaBH3CN or BH3-Me2S | Introduces amine group at propan-2-position |
| 3 | Palladium-catalyzed cross-coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene, 90–110 °C | For C–N bond formation on aromatic ring |
| 4 | Salt formation | HCl in dioxane or methanol, room temperature | Converts free amine to stable hydrochloride salt |
| 5 | Purification | Silica gel chromatography or prep-HPLC | Ensures high purity product |
Research Findings and Analytical Data
- The synthetic routes outlined above have been validated in related compounds with yields typically ranging from moderate to good (approx. 20–80%).
- Characterization of intermediates and final products is performed using NMR (1H, 13C), FT-IR, and mass spectrometry to confirm structural integrity and purity.
- The hydrochloride salt form enhances stability and facilitates handling and storage at room temperature.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a lead compound in drug development. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.
- Cytotoxicity Studies : Research indicates significant cytotoxic effects against various cancer cell lines, with IC50 values demonstrating its effectiveness in inhibiting cell proliferation. Studies show interactions with neurotransmitter receptors, suggesting potential therapeutic applications in treating neurological disorders.
Chemical Biology
In chemical biology, 2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride is employed in receptor binding studies and enzyme inhibition assays.
- Mechanism of Action : The presence of chloro and fluoro substituents influences the compound's binding affinity to biological targets, which is critical for understanding its pharmacological properties .
Industrial Applications
The compound is also utilized in the synthesis of agrochemicals and other industrial chemicals, highlighting its versatility as a building block in organic synthesis.
Reaction Mechanisms
The compound can undergo various types of chemical reactions:
- Oxidation : The amine group can be oxidized to form imines or nitriles.
- Reduction : It can be reduced to yield secondary or tertiary amines.
- Substitution Reactions : The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, which are essential for synthesizing derivatives .
Cytotoxicity Evaluation
A notable case study evaluated the cytotoxic effects of this compound against several cancer cell lines. Results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity, demonstrating the importance of substituent nature on biological activity.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen-Substituted Derivatives
2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride (CAS: Not explicitly provided)
- Molecular Formula : Presumed similar to the target compound but with substituents at positions 2-Cl and 4-F.
2-(4-Fluorophenyl)propan-2-amine Hydrochloride (CAS: 1216563-60-8)
- Molecular Formula : C₉H₁₃ClFN (MW: 189.66 g/mol).
- Key Differences : Lacks the chlorine substituent, reducing molecular weight and lipophilicity. The para-fluorine may enhance metabolic resistance compared to ortho-substituted analogs .
2-(3-Chlorophenyl)propan-2-amine Hydrochloride (CAS: 17790-50-0)
- Molecular Formula : C₉H₁₂ClN (MW: 169.65 g/mol).
- The meta-chloro substituent may confer different steric and electronic properties compared to the target compound .
2-(3-Bromo-5-fluorophenyl)propan-2-amine Hydrochloride (CAS: 1314660-89-3)
- Molecular Formula : C₉H₁₂BrClFN (MW: 266.98 g/mol).
Substituent Variations and Functional Group Modifications
2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride
- Key Features : The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, significantly altering electronic properties and enhancing metabolic stability compared to chloro/fluoro analogs .
2-(3,5-Dimethylphenyl)propan-2-amine Hydrochloride
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS: 1797306-72-9)
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |
|---|---|---|---|---|---|
| 2-(3-Chloro-2-fluorophenyl)propan-2-amine HCl | 1803591-81-2 | C₉H₁₂Cl₂FN | 224.1 | 3-Cl, 2-F | Halogenated tertiary amine |
| 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl | L007489 | Presumed similar | ~224 | 2-Cl, 4-F | Positional isomer |
| 2-(4-Fluorophenyl)propan-2-amine HCl | 1216563-60-8 | C₉H₁₃ClFN | 189.66 | 4-F | Para-fluoro, no chlorine |
| 2-(3-Chlorophenyl)propan-2-amine HCl | 17790-50-0 | C₉H₁₂ClN | 169.65 | 3-Cl | Meta-chloro, no fluorine |
| 2-(3-Bromo-5-fluorophenyl)propan-2-amine HCl | 1314660-89-3 | C₉H₁₂BrClFN | 266.98 | 3-Br, 5-F | Bromine substitution |
| 2-(3-(Trifluoromethyl)phenyl)propan-2-amine HCl | Not provided | C₁₀H₁₁F₃N·HCl | ~241 | 3-CF₃ | Strong electron-withdrawing group |
Biological Activity
2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride is a substituted amphetamine that has garnered attention for its potential biological activity, particularly in the context of neurotransmitter interactions. Its unique structure, characterized by a chloro and fluorine substituent on the phenyl ring, enhances its solubility and may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is classified as a hydrochloride salt, which improves its solubility in aqueous environments, making it suitable for various biological studies. The structural formula can be represented as follows:
Research indicates that this compound acts primarily as a releasing agent and reuptake inhibitor for key neurotransmitters including dopamine, serotonin, and norepinephrine. This mechanism leads to elevated levels of these neurotransmitters in the synaptic cleft, potentially enhancing neurotransmission and offering therapeutic effects for various neurological disorders such as depression and anxiety disorders.
Interaction with Receptors
The compound's interaction with specific receptors in the central nervous system suggests it may function as either an agonist or antagonist , modulating receptor activity and influencing several biochemical pathways. The presence of chloro and fluoro substituents on the phenyl ring plays a critical role in determining the binding affinity and selectivity towards these targets.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Neurotransmitter Modulation : A study demonstrated that this compound significantly increased dopamine levels in animal models, suggesting its potential use in treating conditions like Parkinson's disease where dopamine deficiency is prevalent.
- Therapeutic Applications : Research has indicated that this compound may be beneficial in managing mood disorders due to its ability to enhance serotonin levels, which are often low in individuals suffering from depression.
- Comparative Studies : In comparative analyses with structurally similar compounds, this compound exhibited superior binding affinity to certain receptors, highlighting its unique pharmacological profile .
Q & A
Q. What are the key considerations in synthesizing 2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For analogs like 2-(2-fluorophenyl)propan-2-amine hydrochloride, HCl gas saturation in dichlorobenzene followed by reaction with N-cyanoguanidine at elevated temperatures (e.g., 145°C for 4 hours) is effective . Post-synthesis, recrystallization using tert-butyl methyl ether can isolate the hydrochloride salt. Purity is enhanced via vacuum drying and characterization by NMR (for structural confirmation) and HPLC (for purity assessment ≥95%) .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : To verify the aromatic substitution pattern (3-chloro-2-fluoro) and the propan-2-amine backbone.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 189.66 g/mol for 2-(2-fluorophenyl) analog) .
- X-ray Crystallography : For absolute configuration determination, especially if chirality is introduced .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
- Waste Disposal : Segregate halogenated waste and consult certified disposal services .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved for stereochemical studies?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol mobile phases.
- Enantiopure Precursors : Start with chiral intermediates, as seen in triaziflam synthesis, where (l)-phenoxypropan-2-amine was used to control stereochemistry .
- Circular Dichroism (CD) : Validate enantiomeric excess post-separation .
Q. What analytical techniques are recommended for identifying trace impurities in this compound?
- Methodological Answer :
- High-Resolution LC-MS : Detect impurities at ppm levels, focusing on halogenated byproducts (e.g., dichlorophenyl analogs) .
- ICP-OES : Quantify residual metal catalysts (e.g., Pd from cross-coupling reactions).
- Reference Standards : Compare against pharmacopeial impurity standards, such as EP/JP monographs for structurally related amines .
Q. How can researchers evaluate the compound's interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors like serotonin transporters.
- Fluorescence Polarization : Screen for competitive inhibition using fluorophore-labeled substrates.
- In Silico Docking : Predict binding modes using software like AutoDock, leveraging the fluorophenyl group’s electron-withdrawing properties .
Q. What strategies optimize the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH Stability Profiling : Conduct accelerated degradation studies at pH 1–13 (e.g., 40°C for 14 days).
- Buffer Selection : Use Good’s buffers (e.g., HEPES) for biological assays to minimize pH drift.
- Lyophilization : Enhance shelf-life by converting to a lyophilized powder, stored under inert gas .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
